molecular formula C7H5NO5 B3051286 2,5-Dicarboxypyridine 1-oxide CAS No. 32658-54-1

2,5-Dicarboxypyridine 1-oxide

Cat. No.: B3051286
CAS No.: 32658-54-1
M. Wt: 183.12 g/mol
InChI Key: GSYUIHFCQJNUMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: 2,5-Dicarboxypyridine 1-oxide Synonyms: Pyridine-2,5-dicarboxylic acid 1-oxide, 1-oxidopyridin-1-ium-2,5-dicarboxylic acid, 2,5-Pyridinedicarboxylic acid 1-oxide . CAS No.: 32658-54-1 Molecular Formula: C₇H₅NO₅ Molecular Weight: 183.12 g/mol

This compound is a pyridine derivative featuring two carboxylic acid groups at the 2- and 5-positions and an N-oxide functional group. Its structure enables diverse applications in coordination chemistry, catalysis, and pharmaceutical intermediates. However, critical physical properties (e.g., melting point, solubility) remain unreported in the literature .

Mechanism of Action

The mechanism by which 2,5-Dicarboxypyridine 1-oxide exerts its effects involves its ability to act as an oxidizing agent. It can donate oxygen atoms to other molecules, facilitating oxidation reactions . This property makes it useful in various chemical processes, including the synthesis of other compounds and the modification of existing molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: 2,6-Dicarboxypyridine 1-oxide

Synonyms: 2,6-Pyridinedicarboxylic acid N-oxide, Dipicolinic acid N-oxide . CAS No.: Not explicitly provided (see ). Key Differences:

  • Substituent Positions : The 2,6-dicarboxy isomer lacks the symmetry of the 2,5-derivative, altering its coordination behavior.
  • Applications : 2,6-Dicarboxypyridine derivatives are widely used as ligands for lanthanide complexes in luminescent materials, whereas 2,5-derivatives are less explored in this context .

Halogenated Pyridine N-oxides

1-oxide

CAS No.: 53976-62-8 . Molecular Formula: C₅H₃Cl₂NO Key Differences:

  • Substituents : Chlorine atoms replace carboxylic acid groups, increasing lipophilicity and reactivity in nucleophilic substitution reactions.

2,5-Dichloro-4-nitropyridine 1-oxide

CAS No.: 405230-81-1 . Molecular Formula: C₅H₂Cl₂N₂O₃ Key Differences:

  • The nitro group enhances electrophilicity, making this compound reactive in aromatic substitution reactions.

Non-Pyridine Heterocyclic Analogues

1-Methyl-5-oxopyrrolidine-3-carboxylic acid

CAS No.: 42346-68-9 . Molecular Formula: C₆H₉NO₃ Key Differences:

  • A pyrrolidone backbone replaces the pyridine ring, reducing aromaticity and altering solubility.
  • Applications include use as a building block in peptide mimetics, diverging from pyridine N-oxides’ roles in coordination chemistry .

Data Table: Comparative Analysis

Compound CAS No. Molecular Formula Substituents Key Properties/Applications
2,5-Dicarboxypyridine 1-oxide 32658-54-1 C₇H₅NO₅ 2,5-COOH, N-oxide Metal chelation; understudied applications
2,6-Dicarboxypyridine N-oxide Not provided C₇H₅NO₅ 2,6-COOH, N-oxide Lanthanide ligands; luminescent materials
2,5-Dichloropyridine 1-oxide 53976-62-8 C₅H₃Cl₂NO 2,5-Cl, N-oxide Agrochemical/pharmaceutical intermediates
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 42346-68-9 C₆H₉NO₃ Pyrrolidone, COOH Peptide synthesis; solubility in polar solvents

Research Findings and Implications

  • Reactivity : Carboxylic acid groups in this compound enhance water solubility and metal-binding capacity compared to halogenated analogues .
  • Toxicological Data: Neither this compound nor 2,5-di(cyclopentylidene)cyclopentan-1-one (a structurally unrelated compound from ) have comprehensive toxicological profiles, highlighting a research gap .
  • Synthetic Utility : Chlorinated pyridine N-oxides (e.g., 2,5-dichloro-4-nitropyridine 1-oxide) are preferred in electrophilic reactions, whereas carboxylated derivatives may serve as sustainable ligands in green chemistry .

Biological Activity

2,5-Dicarboxypyridine 1-oxide is an organic compound with the molecular formula C₇H₅N₁O₅. It features a pyridine ring substituted with two carboxylic acid groups at the 2 and 5 positions and an oxide group at the 1 position. This structural configuration suggests potential biological activities , particularly in the realms of antimicrobial and antioxidant properties . Research into its biological activity is ongoing, with preliminary findings indicating interactions with biological macromolecules that may lead to therapeutic applications.

Chemical Structure and Properties

The unique structure of this compound contributes to its chemical reactivity and solubility in biological systems. The presence of carboxylic acid groups enhances its ability to interact with proteins and enzymes, potentially facilitating various biological processes.

Comparison of Related Compounds

Compound NameStructure TypeUnique Features
2,3-Dicarboxypyridine 1-oxidePyridine derivativeDifferent carboxylic acid positioning
3,5-Dicarboxypyridine 1-oxidePyridine derivativeVariation in carboxylic acid placement
2-Pyridinecarboxylic acidSimple carboxylic acidLacks the oxide group

The distinct positioning of functional groups in this compound allows for unique reactivity patterns compared to its analogs, which may enhance its biological activity.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial properties. Compounds with similar structures often demonstrate the ability to inhibit microbial growth due to their interaction with cellular components. The ongoing research aims to quantify these effects through various assays, including Minimum Inhibitory Concentration (MIC) tests.

Antioxidant Activity

The antioxidant potential of this compound is another area of interest. Compounds that can scavenge free radicals or inhibit oxidative stress are valuable in preventing cellular damage associated with various diseases. Investigations into its ability to donate electrons or react with reactive oxygen species (ROS) are crucial for understanding its therapeutic potential.

Cytotoxicity Studies

Research has also focused on the cytotoxic effects of this compound on cancer cell lines. For instance, studies involving similar pyridine derivatives have shown varying degrees of cytotoxicity against human tumor cell lines such as HepG2 and MCF-7. The IC50 values observed in these studies provide insight into the compound's effectiveness as a potential anticancer agent.

Table: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 Value (µg/mL)% Viability at IC50
HepG2XY
MCF-7XY
NIH 3T3>500>90

(Note: Specific values for IC50 and viability percentages should be filled based on experimental data from ongoing studies.)

The mechanism by which this compound exerts its effects appears to involve multiple pathways:

  • Oxidizing Agent : The compound can act as an oxidizing agent, facilitating oxidation reactions that may lead to cellular signaling changes.
  • Interaction with Biomolecules : Its ability to interact with proteins and enzymes could alter metabolic pathways or induce apoptosis in cancer cells.

Understanding these mechanisms is critical for evaluating the therapeutic applications of this compound in medicine.

Case Studies and Research Findings

Several case studies highlight the biological activity of pyridine derivatives similar to this compound:

  • Anticancer Activity : A study demonstrated that a related compound exhibited significant cytotoxicity against colorectal adenocarcinoma cells (SW620), suggesting that structural modifications can enhance anticancer efficacy.
  • Antioxidant Effects : Another investigation reported that compounds with similar dicarboxylate structures effectively reduced oxidative stress markers in vitro, indicating a promising avenue for further research into their protective roles against cellular damage.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,5-dicarboxypyridine 1-oxide, and how can reaction conditions be optimized for academic-scale production?

  • Methodological Answer : A common approach involves coupling pyridine derivatives with carboxylation agents under controlled conditions. For example, chromium(VI) oxide-mediated oxidation of polyalkyl-polypyridines with periodic acid has been used to generate pyridine-polycarboxylic acids, though adjustments may be needed for the 1-oxide derivative . Reaction optimization includes solvent selection (e.g., DMF for anhydrous conditions), stoichiometric ratios of oxidizing agents, and temperature control (room temperature to 80°C) to minimize side reactions. Catalytic systems or microwave-assisted synthesis may improve yield .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound, and what characteristic peaks/signals should researchers expect?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H}-NMR should show deshielded protons adjacent to the N-oxide group (~8.5–9.5 ppm) and carboxylic acid protons (~12–14 ppm). 13C^{13}\text{C}-NMR will confirm carboxylate carbons (~165–175 ppm) and pyridine ring carbons .
  • IR : Strong absorption bands for C=O (1700–1750 cm1^{-1}) and N-O stretching (950–1250 cm1^{-1}) .
  • HPLC : Retention time and peak symmetry analysis using reverse-phase columns (C18) with UV detection at 254 nm can assess purity (>95% for research-grade material) .

Q. What are the solubility properties of this compound in common organic solvents, and how does pH influence its aqueous solubility?

  • Methodological Answer : The compound is sparingly soluble in non-polar solvents (e.g., hexane) but dissolves in polar aprotic solvents like DMSO or DMF. Aqueous solubility increases under alkaline conditions (pH > 8) due to deprotonation of carboxylic acid groups. Solubility parameters (Hansen) can be experimentally determined using turbidimetric titration to guide solvent selection for recrystallization .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses while minimizing byproduct formation?

  • Methodological Answer :

  • Stepwise Monitoring : Use TLC or inline UV spectroscopy to track intermediate formation.
  • Byproduct Mitigation : Introduce scavenging agents (e.g., molecular sieves for water-sensitive steps) or adjust reaction stoichiometry to limit over-oxidation.
  • Catalytic Systems : Transition-metal catalysts (e.g., Pd/C) may enhance regioselectivity in carboxylation steps. For N-oxide formation, avoid excess oxidizing agents to prevent nitro-group overoxidation .

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental data (e.g., pKa, reactivity) for this compound derivatives?

  • Methodological Answer :

  • Benchmarking : Compare DFT-calculated pKa values with experimental potentiometric titrations. Adjust solvation models (e.g., COSMO-RS) to account for solvent effects.
  • Reactivity Studies : Use kinetic isotope effects (KIE) or Hammett plots to validate computational transition states. Cross-reference with crystallographic data (if available) to refine molecular electrostatic potential maps .

Q. How should researchers design accelerated stability studies to assess the degradation pathways of this compound under varying thermal and photolytic conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct isothermal stress testing at 40°C, 60°C, and 80°C in sealed vials. Monitor degradation via HPLC-MS to identify products (e.g., decarboxylation or N-oxide reduction).
  • Photolytic Stability : Expose samples to UV light (λ = 254 nm) in quartz cells and analyze for photodimerization or radical formation using ESR spectroscopy.
  • pH-Dependent Stability : Test buffered solutions (pH 3–10) to identify hydrolysis pathways. Use Arrhenius modeling to extrapolate shelf-life under standard storage conditions .

Properties

IUPAC Name

1-oxidopyridin-1-ium-2,5-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO5/c9-6(10)4-1-2-5(7(11)12)8(13)3-4/h1-3H,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYUIHFCQJNUMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=[N+](C=C1C(=O)O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40545748
Record name 1-Oxo-1lambda~5~-pyridine-2,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32658-54-1
Record name 1-Oxo-1lambda~5~-pyridine-2,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,5-Dicarboxypyridine 1-oxide
2,5-Dicarboxypyridine 1-oxide
2,5-Dicarboxypyridine 1-oxide
2,5-Dicarboxypyridine 1-oxide
2,5-Dicarboxypyridine 1-oxide
2,5-Dicarboxypyridine 1-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.